2-(5-Chlorothiophene-2-sulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

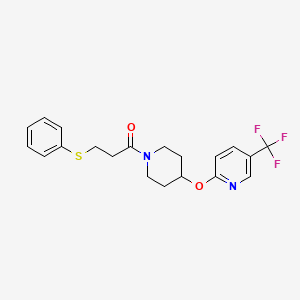

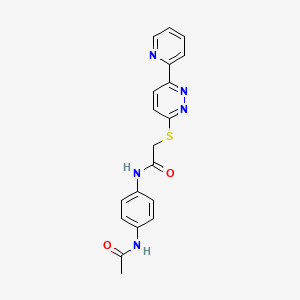

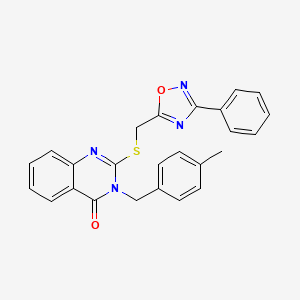

2-(5-Chlorothiophene-2-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1017141-27-3 . Its IUPAC name is {[(5-chloro-2-thienyl)sulfonyl]amino}acetic acid . The compound has a molecular weight of 255.7 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Derivatization

Facile Synthesis and Urease Inhibition : The compound has been utilized in the facile synthesis of thiophene sulfonamide derivatives. These derivatives show significant urease inhibition activity, with one derivative demonstrating higher activity than the standard thiourea. This synthesis involves Suzuki cross-coupling reactions under mild temperature conditions (Noreen et al., 2017).

Nucleophilic Reactions and Heterocyclization : The compound reacts with mercaptoacetic acid ethyl ester, leading to the formation of novel thiophene derivatives. This reaction is significant in the study of heterocyclization processes and the synthesis of new chemical structures (Ivanov et al., 2016).

Formation of Thiophenesulfonamides : Research shows that sulfochlorination of similar compounds results in mixtures of mono-and dihalothiophenesulfonyl chlorides, which can be converted into stable thiophenesulfonamides. This process is valuable in the study of physicochemical properties of such compounds (Rozentsveig et al., 2007).

Biological and Pharmaceutical Applications

Antimicrobial Activities : Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. For instance, the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrated notable antimicrobial properties (El‐Emary et al., 2002).

Cytotoxic Activity Against Cancer Cells : Some sulfonamide derivatives, including those related to 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, have shown cytotoxic activity against specific cancer cell lines, highlighting their potential in cancer research (Ghorab et al., 2015).

Antiviral Activity : Derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides synthesized from similar compounds have shown antiviral activity against tobacco mosaic virus, indicating potential in antiviral research (Chen et al., 2010).

Environmental and Analytical Chemistry

Detection in Environmental Samples : Techniques have been established for detecting sulfonamide residues, including those similar to this compound, in environmental samples like agricultural water, which is crucial for environmental monitoring (Jiménez-Díaz et al., 2008).

Detection in Animal Tissues : Methods have been developed for the detection of sulfonamides in animal tissues, which is vital for food safety and regulatory compliance (Hela et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-[(5-chlorothiophen-2-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYBBYUNQLAKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)

![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)